1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Crystallography Structural Biology Molecular Modeling

Procurement challenge: 4-azaindole-3-carbaldehydes are structurally distinct from the common 7-azaindole isomer; incorrect isomer substitution invalidates kinase hinge-binding SAR. This 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is the validated core scaffold for specific therapeutic programs. - Directly cited in US Patent 7,642,269 for reversible proton pump inhibitors-a mechanism overcoming omeprazole-class irreversible inhibition. - Enables synthesis of EGFR-targeted amide derivatives with demonstrated IC50 values of 0.034-0.036 μM against MCF-7 breast cancer cells (PDB: 4hjo docking confirmed). - Analytical documentation provided to confirm scaffold identity, critical given the absence of published single-crystal X-ray structures for this isomer.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 276862-85-2
Cat. No. B1341849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
CAS276862-85-2
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)C=O)N=C1
InChIInChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H
InChIKeyJDIWXZAFVHTGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Procurement Overview


1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 276862-85-2), also known as 4-azaindole-3-carbaldehyde, is a fused bicyclic heteroaromatic compound consisting of a pyrrole ring fused to a pyridine ring with an aldehyde functional group at the 3-position of the pyrrole ring . With molecular formula C8H6N2O and molecular weight 146.15 g/mol, this compound belongs to the 4-azaindole isomer class, which is structurally distinct from the more widely studied 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold [1]. The compound serves primarily as a versatile chemical building block and synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly in the development of reversible proton pump inhibitors and EGFR-targeted anticancer agents [2].

1 4‑Azaindole scaffold – supports reversible proton pump inhibition research and gastric acid secretion pathway studies.
2 Kinase hinge‑binder – pyridine‑N at 4‑position offers a distinct hydrogen‑bond geometry for inhibitor design programs.
3 Building block for EGFR pathway inhibitors – aldehyde handle enables rapid derivative synthesis; reported cell‑model response warrants assay‑level validation.

1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde: Irreplaceable Scaffold


The azaindole family comprises four positional isomers (4-, 5-, 6-, and 7-azaindoles), each with distinct nitrogen atom placement in the pyridine ring that fundamentally alters electronic distribution, hydrogen-bonding geometry, and biological target engagement [1]. Within the carbaldehyde derivatives, the 3-formyl group's reactivity and the scaffold's binding orientation differ markedly between isomers. 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde (4-azaindole-3-carbaldehyde) positions the pyridine nitrogen at the 4-position relative to the pyrrole ring fusion, creating a unique hydrogen-bond acceptor geometry distinct from the 7-azaindole scaffold (pyridine N at 7-position) [2]. This positional difference is not interchangeable in kinase hinge-binding pharmacophores, where the N1/N7 spatial relationship dictates inhibitor potency and selectivity [3]. Substituting one azaindole carbaldehyde isomer for another without re-optimizing the downstream SAR would invalidate established structure-activity relationships and potentially abolish target engagement.

Isomer mismatch 7‑Azaindole‑3‑carbaldehyde positions the pyridine nitrogen ~2.5 Å away; this may shift hinge‑binding orientation and invalidate established SAR.
Mechanism divergence Patent‑claimed proton pump inhibition by the 4‑azaindole scaffold does not transfer to kinase‑biased 7‑azaindole analogs; target class may differ completely.
Analytical gap No published single‑crystal structure for the 4‑isomer; vendor analytical documentation becomes essential for identity confirmation.

1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde: Differentiation Evidence


Crystal Structure: 4-Azaindole vs. 7-Azaindole

The 7-azaindole-3-carbaldehyde isomer (1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) has been structurally characterized by single-crystal X-ray diffraction, crystallizing in the monoclinic system with space group P21/c and unit cell parameters a = 3.83610 Å, b = 18.0442 Å, c = 9.9572 Å, β = 96.682°, V = 684.55 ų, Z = 4 [1]. In contrast, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (4-azaindole-3-carbaldehyde) lacks a published crystal structure, which itself represents a differentiation point—the 7-isomer has been extensively crystallographically characterized, while the 4-isomer's solid-state geometry remains under-characterized. This structural divergence arises from the different nitrogen atom positioning: the 4-azaindole scaffold positions the pyridine nitrogen adjacent to the pyrrole ring fusion, whereas the 7-azaindole places it distal, resulting in distinct intermolecular hydrogen-bonding patterns and crystal packing forces .

Crystal structure: 4‑ vs. 7‑azaindole
Context‑dependent
7‑isomer monoclinic P2₁/c, V = 684.55 ų; 4‑isomer lacks published single‑crystal data.
Supplier analytical documentation is disproportionately important for solid‑state identity.
No cross‑study crystallographic comparison; rely on vendor COA.
Crystallography Structural Biology Molecular Modeling

H-Bond Acceptor Geometry: 4-Azaindole vs. 7-Azaindole

Computational analysis of molecular descriptors reveals that 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde contains 2 hydrogen bond acceptors and 1 hydrogen bond donor, with a calculated LogP of 1.37540 [1]. The 7-azaindole-3-carbaldehyde isomer shares identical molecular formula and hydrogen bond counts but differs in the spatial orientation of the pyridine nitrogen acceptor, which alters the vector of hydrogen bonding in kinase hinge-binding motifs . This spatial distinction is pharmacologically significant: the pyrrolo[3,2-b]pyridine scaffold (4-azaindole) orients the pyridine nitrogen such that it can form a distinct bidentate hydrogen-bonding pattern with kinase hinge regions compared to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which positions its nitrogen approximately 2.4-2.8 Å displaced from the corresponding position in the 4-isomer binding pose [2].

H‑bond acceptor geometry
Class‑level
Pyridine‑N spatial displacement ~2.4–2.8 Å relative to 7‑isomer (in silico).
SAR cannot be directly translated from 7‑azaindole; requires independent binding validation.
Class‑level inference; confirm with docking/co‑crystallization.
Medicinal Chemistry Pharmacophore Modeling Kinase Inhibitor Design

Therapeutic Indication: Proton Pump vs. Kinase Inhibition

US Patent 7,642,269 explicitly claims pyrrolo[3,2-b]pyridine derivatives possessing reversible proton pump inhibitory activity for gastric acid secretion suppression, with the 4-azaindole scaffold (nitrogen at 4-position) being essential for this specific therapeutic mechanism [1]. This contrasts with the 7-azaindole scaffold, which is predominantly claimed for kinase inhibition applications—specifically B-Raf kinase (antimelanoma), CDK2 kinase, and cell division cycle 7 kinase . The patent documentation for 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives describes a reversible mechanism of proton pump inhibition, addressing the irreversible inhibition limitation of omeprazole-class drugs [1]. Additionally, the compound serves as a precursor in EGFR-targeted anticancer agent synthesis, with amide derivatives showing IC50 values of 0.034 μM and 0.036 μM against MCF-7 breast cancer cells—potency exceeding the standard comparator .

Patent‑claimed indication
Reported
4‑azaindole: reversible proton pump inhibition (US 7,642,269).
7‑azaindole: kinase inhibition (B‑Raf, CDK2).
Non‑overlapping target classes; scaffold defines mechanism context.
Patent claims only; experimental target‑engagement data should be reviewed.
Gastroenterology Proton Pump Inhibition Drug Development

EGFR-Targeted Anticancer Derivative Potency

Amide derivatives synthesized from 4-azaindole-3-carboxaldehyde (1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde) demonstrated potent anticancer activity in vitro, with compounds 11j and 11m exhibiting IC50 values of 0.036 μM and 0.034 μM respectively against the MCF-7 breast cancer cell line—activity that exceeded the standard comparator in the study . Molecular docking studies confirmed strong binding of these derivatives to the EGFR receptor (PDB ID: 4hjo), with calculated binding energies correlating well with the observed IC50 values . While no direct head-to-head comparison with 7-azaindole-3-carbaldehyde derivatives exists in this specific EGFR-targeted study, the 4-azaindole scaffold's utility in producing sub-100 nM potency anticancer agents is quantitatively established.

EGFR derivative potency (MCF‑7)
Assay context
IC₅₀ 0.034 μM and 0.036 μM (derivatives 11j, 11m).
Supports EGFR pathway research; cell‑model response reported.
In‑vitro MCF‑7 assay; validate in target‑specific enzyme/pathway models.
Oncology EGFR Inhibition Anticancer Drug Discovery

1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde: Validated Applications


Reversible Proton Pump Inhibitor Development

Research groups developing reversible proton pump inhibitors for gastric acid-related disorders should procure 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde as the core scaffold. US Patent 7,642,269 specifically claims pyrrolo[3,2-b]pyridine derivatives with reversible proton pump inhibition—a mechanism that addresses the irreversible inhibition limitations of omeprazole-class drugs [1]. The 4-azaindole scaffold's pyridine nitrogen at the 4-position is essential for this reversible mechanism; 7-azaindole carbaldehydes lack any patent precedent for this therapeutic class and would require de novo target validation.

EGFR-Targeted Anticancer Agent Synthesis

Medicinal chemistry teams pursuing EGFR-targeted oncology therapeutics can utilize 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde to synthesize amide derivatives with demonstrated sub-100 nM potency against MCF-7 breast cancer cells. The published SAR shows compounds 11j and 11m achieving IC50 values of 0.036 μM and 0.034 μM respectively, with molecular docking confirming strong EGFR binding (PDB: 4hjo) . This scaffold provides a validated starting point for lead optimization campaigns in breast cancer drug discovery.

Kinase Hinge-Binder Design with 4-Azaindole Geometry

Structure-based drug design programs that require the specific hydrogen-bonding geometry of the 4-azaindole scaffold—where the pyridine nitrogen is positioned adjacent to the pyrrole ring fusion—should select 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde over the 7-azaindole isomer. The 2.4-2.8 Å spatial displacement of the pyridine nitrogen hydrogen bond acceptor relative to the 7-isomer creates a distinct hinge-binding orientation validated in p38 kinase inhibitor patents [2]. SAR established with 7-azaindole carbaldehydes cannot be directly translated to the 4-azaindole system, making scaffold-specific procurement essential for programs with established binding hypotheses.

4-Azaindole Library Synthesis and SAR Exploration

For research groups conducting systematic SAR studies across all four azaindole isomers, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde represents the 4-azaindole carbaldehyde building block—a positional isomer distinct from the more extensively characterized 5-, 6-, and 7-azaindole carbaldehydes [3]. The relative under-characterization of the 4-azaindole scaffold in published literature (no single-crystal X-ray structure available, in contrast to the 7-isomer) presents both a research opportunity and a procurement consideration: vendor-provided analytical documentation becomes disproportionately important for ensuring compound identity and purity.

Application
Selection Property
Validation Focus
Proton pump inhibition research
4‑Azaindole scaffold specificity
Patent‑claimed mechanism context (reversible gastric H⁺/K⁺‑ATPase)
EGFR pathway inhibitor synthesis
Aldehyde handle for amide derivatization
EGFR binding assay (e.g., PDB:4hjo) and cell‑model endpoint review
Kinase hinge‑binder design (4‑azaindole geometry)
Pyridine‑N at 4‑position
Binding orientation validation via docking/co‑crystallization
4‑Azaindole SAR studies
Isomer‑specific scaffold identity
Vendor analytical documentation (NMR, purity) due to literature gap

Technical Documentation Hub

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